![molecular formula C17H16N4O B11539910 2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a phenylmethylidene group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions. This step forms the imidazo[1,2-a]pyridine ring system.
Introduction of the Methyl Groups: Methylation of the imidazo[1,2-a]pyridine core can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the imidazo[1,2-a]pyridine derivative with hydrazine hydrate under reflux conditions.
Condensation with Benzaldehyde: Finally, the phenylmethylidene group is introduced through a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the phenylmethylidene group can yield the corresponding phenylmethyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is largely dependent on its interaction with biological targets. The imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity. The phenylmethylidene group can enhance binding affinity through hydrophobic interactions, while the carbohydrazide moiety can form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 2,3-dimethylimidazo[1,2-a]pyridine and 2-phenylimidazo[1,2-a]pyridine share structural similarities with 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide.
Carbohydrazide Derivatives: Compounds like N’-[(E)-phenylmethylidene]carbohydrazide and 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide are also structurally related.
Uniqueness
The uniqueness of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide lies in its combination of the imidazo[1,2-a]pyridine core with the phenylmethylidene and carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-8-9-21-15(10-12)19-13(2)16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI Key |
DRRIYVPCRPTBAM-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
![4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539855.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11539882.png)
![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)
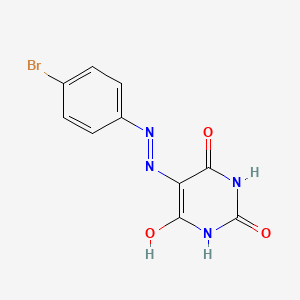

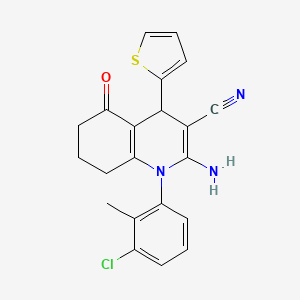
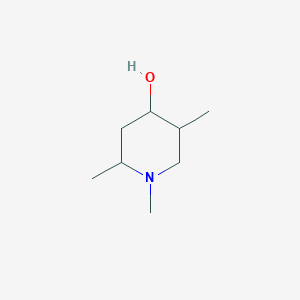
![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)
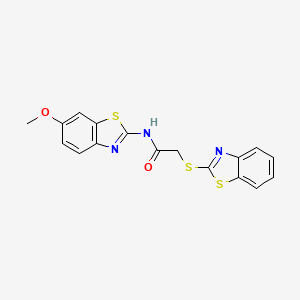
![N-[(N'-Cyclohexylidenehydrazinecarbonyl)methyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11539912.png)
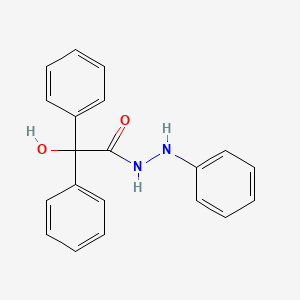
![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11539931.png)
